N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation and Synthesis
Research by Magadum and Yadav (2018) explores the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its importance as an intermediate for antimalarial drugs. This study emphasizes the role of specific acyl donors and reaction parameters in achieving desired synthesis outcomes, potentially applicable to the synthesis and functionalization of related compounds (Magadum & Yadav, 2018).
Comparative Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This research provides insights into the biotransformation pathways of chloroacetamide compounds, which may be relevant for understanding the metabolic fate of similar compounds (Coleman et al., 2000).
Kinetics and Mechanism of N-Substituted Amide Hydrolysis
Duan, Dai, and Savage (2010) focused on the hydrolysis kinetics and mechanism of N-methylacetamide in high-temperature water, providing a model for understanding the behavior of N-substituted amides under various conditions. Such studies can shed light on the stability and reactivity of related compounds (Duan et al., 2010).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide by Zhong-cheng and Wan-yin (2002), provides a foundational understanding of the synthetic pathways and analytical techniques applicable to similar chemical entities. This information is crucial for the development of new compounds and their potential applications in various fields (Zhong-cheng & Wan-yin, 2002).
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-4-3-5-14(10-13)11-18(21)19-12-17(20)15-6-8-16(22-2)9-7-15/h3-10,17,20H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVHOQTYOKARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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